XtalFluor-E
Description
Historical Context of Fluorination Reagents and the Advent of XtalFluor-E
The journey to develop effective deoxofluorinating agents—reagents that replace an oxygen atom with fluorine—began with powerful but hazardous compounds. nih.gov Sulfur tetrafluoride (SF₄) was an early reagent capable of performing deoxofluorinations, but its high toxicity, corrosiveness, and the need for high-pressure and high-temperature conditions made it difficult to handle and often led to unpredictable product formation. sci-hub.seresearchgate.nettcichemicals.com
In 1975, diethylaminosulfur trifluoride (DAST) was introduced as a liquid-state, more manageable alternative to SF₄. sci-hub.setcichemicals.comsoci.org However, DAST was soon recognized as being thermally unstable and potentially explosive, posing significant safety risks, especially for large-scale applications. sci-hub.sesoci.org The manufacturing process for DAST also requires a hazardous distillation step, which adds to its cost and safety concerns. soci.orgacs.orgresearchgate.net
In an effort to create a safer alternative, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) was developed. sci-hub.sesoci.org While intended to be more thermally stable, subsequent studies showed that Deoxo-Fluor has the same decomposition temperature as DAST, although it degrades less rapidly. sci-hub.sesoci.org Both DAST and Deoxo-Fluor produce volatile and highly corrosive hydrogen fluoride (B91410) (HF) during reactions, which necessitates the use of specialized equipment and presents significant handling challenges. sci-hub.sesoci.org
The next major evolution came with the development of dialkylaminodifluorosulfinium salts. acs.org The synthesis of these salts was first reported in 1977, but their potential as general deoxofluorination reagents was not fully realized until much later. sci-hub.sesoci.org This class of reagents includes this compound ([Et₂NSF₂]BF₄) and XtalFluor-M. acs.org These crystalline salts were developed to overcome the significant drawbacks associated with earlier liquid reagents like DAST and Deoxo-Fluor. nih.govacs.orgresearchgate.net
This compound offers numerous advantages over traditional fluorinating agents, establishing it as a preferred reagent in many synthetic applications. manchesterorganics.com These benefits include superior safety, compatibility with standard laboratory equipment, improved reaction outcomes, and greater cost-efficiency for manufacturing. acs.orgresearchgate.net
A critical advantage of this compound is its significantly enhanced thermal stability compared to DAST and Deoxo-Fluor. acs.orgresearchgate.netmanchesterorganics.com this compound is a crystalline solid that is easier and safer to handle than the liquid, potentially explosive predecessors. manchesterorganics.comsigmaaldrich.com
Safety studies using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) have quantitatively demonstrated this superior stability. ARC thermograms show that while DAST and Deoxo-Fluor begin to undergo self-accelerated decomposition at approximately 60°C, this compound is stable up to 119°C. acs.orgmanchesterorganics.com Furthermore, the heat and pressure generated during decomposition are substantially lower for this compound, indicating a much greater safety margin. acs.orgmanchesterorganics.com
Thermal Stability Comparison of Fluorinating Reagents
| Property | This compound | DAST | Deoxo-Fluor |
|---|---|---|---|
| Physical State | Crystalline Solid | Liquid | Liquid |
| ARC Onset of Decomposition (°C) | 119 | ~60 | ~60 |
| Max Rate of Temperature Rise (°C/min) | 310 | 711 | 505 |
| Max Rate of Pressure Rise (psi/min) | 400 | ~800 | ~800 |
This table summarizes comparative thermal stability data from ARC studies. acs.orgmanchesterorganics.com
A significant operational drawback of DAST and Deoxo-Fluor is the generation of free hydrogen fluoride (HF) upon use. sci-hub.sesoci.org HF is highly toxic, corrosive, and readily etches glass, requiring the use of specialized plastic or metal reaction vessels. sci-hub.sesoci.org
In contrast, this compound does not generate free HF. acs.orgresearchgate.netmanchesterorganics.com Instead, the reaction produces tetrafluoroboric acid, and the system is considered "fluoride starved". soci.org For deoxofluorination to proceed efficiently, a promoter or an external fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), is typically required. acs.orgrsc.org This fundamental difference in reactivity means that this compound is compatible with standard borosilicate glassware, making it far more convenient for general laboratory use and for scale-up applications. sci-hub.sesoci.orgacs.orgresearchgate.net
In deoxofluorination reactions, particularly of alcohols, a common side reaction is elimination, which leads to the formation of undesired alkenes. soci.org this compound, when used with a suitable promoter, generally exhibits greater selectivity and provides significantly fewer elimination byproducts compared to DAST and Deoxo-Fluor. acs.orgresearchgate.netrsc.org
This improved selectivity allows for cleaner reactions and higher yields of the desired fluorinated product. For example, in the fluorination of 4-tert-butylcyclohexanone (B146137), this compound provided a vastly superior ratio of the desired gem-difluoride product to the vinyl fluoride byproduct compared to its predecessors. acs.org
Selectivity in the Fluorination of 4-tert-butylcyclohexanone
| Reagent | Yield of Desired Product | Ratio (gem-difluoride : vinyl fluoride) |
|---|---|---|
| This compound (+ Et₃N·2HF) | 91% | 62 : 1 |
| DAST | Not Reported | 2 : 1 |
| Deoxo-Fluor | Not Reported | 5 : 1 |
This table shows the improved selectivity of this compound in a representative reaction. acs.org
This compound was commercialized and made available for research and bulk quantities through a partnership between OmegaChem, Manchester Organics, and Sigma-Aldrich. soci.orgmanchesterorganics.com Its cost-effectiveness is enhanced by a safer and more efficient manufacturing process. acs.orgresearchgate.net Unlike DAST, the synthesis of this compound does not require a hazardous and expensive distillation for purification, which is a major contributor to the cost of DAST. soci.orgacs.orgresearchgate.net The combination of easier handling, improved safety, and a more streamlined synthesis makes this compound an economically attractive option, particularly for industrial and large-scale applications. soci.org While the reagent cost may be higher than bulk chemicals like HF, its advantages in safety, equipment compatibility, and reaction efficiency often make it a more viable choice for complex API synthesis. pharmtech.com
Advantages of this compound over Predecessor Reagents (e.g., DAST, Deoxo-Fluor)
Structural Characteristics of this compound: Diethylaminodifluorosulfinium Tetrafluoroborate (B81430)
This compound is the common name for diethylaminodifluorosulfinium tetrafluoroborate. acs.org It is an organosulfur compound with the chemical formula [Et2NSF2]BF4. sci-hub.seresearchgate.net Physically, it is a white to light yellow crystalline solid. sci-hub.sechembk.com The key to its reactivity lies in the polarized bond between the nitrogen atom and the sulfur atom, which bears two electronegative fluorine atoms. sci-hub.se
One of the notable characteristics of this compound is its enhanced thermal stability compared to older deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. smolecule.comsigmaaldrich.com This stability makes it a safer alternative for chemists. smolecule.com Unlike DAST, this compound is a crystalline solid, which allows for easier handling and purification by filtration, avoiding the hazardous distillation required for DAST. sigmaaldrich.comacs.org
The synthesis of this compound can be achieved through several methods. One common procedure involves the reaction of diethylaminosulfur trifluoride (DAST) with boron trifluoride etherate (BF3·THF). acs.org An alternative and safer route involves the reaction of crude, undistilled DAST with BF3·THF, which directly yields crystalline this compound. acs.org A novel method involves the reaction of DAST with tetrafluoroboric acid, which proceeds nearly quantitatively. acs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C4H10BF6NS |
| Molar Mass | 228.995 g/mol |
| Appearance | White to light yellow solid sci-hub.se |
| Melting Point | 84–87 °C sci-hub.sechembk.com |
| Structure | [Et2NSF2]BF4 |
This table summarizes key physicochemical properties of this compound.
Scope and Significance of this compound in Contemporary Organic Transformations
This compound is a versatile reagent with a wide range of applications in organic synthesis, extending beyond its primary use as a deoxofluorinating agent. sci-hub.seresearchgate.net While it is highly effective in converting alcohols and carbonyl compounds to their corresponding fluorinated derivatives, its utility encompasses a variety of other important transformations. sci-hub.sesmolecule.com
Deoxofluorination: this compound is widely used for the deoxofluorination of alcohols, aldehydes, and ketones. sigmaaldrich.com This reaction typically requires the presence of an external fluoride source, such as triethylamine trihydrofluoride (Et3N·3HF), to proceed efficiently. rsc.orgnih.gov A key advantage of using this compound in these reactions is that it often leads to fewer elimination byproducts compared to reagents like DAST and Deoxo-Fluor, resulting in higher selectivity. acs.orgnih.govorganic-chemistry.org
Other Transformations: Beyond deoxofluorination, this compound has been successfully employed in a diverse array of organic reactions:
Dehydration and Cyclodehydration: It serves as an effective reagent for removing water to form new bonds, including the formation of cyclic structures. sci-hub.sesmolecule.com For instance, it facilitates the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. sci-hub.seresearchgate.net
Amide Bond Formation: this compound acts as a coupling reagent for the amidation of carboxylic acids, proceeding under mild conditions without significant epimerization of optically active substrates. researchgate.netorganic-chemistry.org
Formylation: In combination with DMF, this compound can be used as an alternative to traditional reagents in Vilsmeier-Haack formylation reactions, such as the formylation of C-2-glycals. researchgate.netacs.org
Activation of Functional Groups: It can activate hydroxyl groups in alcohols and carboxylic acids, facilitating subsequent reactions like esterification and Friedel-Crafts alkylation. sci-hub.senih.gov
Ring Expansion: The reagent can induce ring expansion in certain substrates, such as the expansion of prolinols to 3-aminopiperidines. sci-hub.seresearchgate.net
Proto-functionalization: this compound can be used to activate double bonds towards protonation and subsequent interception by nucleophiles. sci-hub.senih.gov
Table 2: Selected Applications of this compound in Organic Synthesis
| Reaction Type | Substrate | Product | Significance |
| Deoxofluorination | Alcohols, Carbonyls | Alkyl fluorides, gem-difluorides | High selectivity, fewer byproducts acs.orgnih.govorganic-chemistry.org |
| Cyclodehydration | 1,2-Diacylhydrazines | 1,3,4-Oxadiazoles | Efficient one-pot synthesis sci-hub.seresearchgate.net |
| Amidation | Carboxylic acids, Amines | Amides | Mild conditions, preserves stereochemistry researchgate.netorganic-chemistry.org |
| Formylation | C-2-Glycals | C-2-Formyl glycals | Alternative to traditional Vilsmeier-Haack reagents researchgate.netacs.org |
| Ring Expansion | Prolinols | 3-Azidopiperidines | Access to important nitrogen heterocycles researchgate.net |
This table provides a summary of key transformations facilitated by this compound, highlighting its broad utility in modern organic chemistry.
The development of this compound represents a significant advancement in the field of fluorination chemistry and organic synthesis in general. Its stability, ease of handling, and wide-ranging reactivity have established it as an invaluable tool for the synthesis of complex organic molecules, including those with important applications in pharmaceuticals and agrochemicals. sci-hub.se
Structure
2D Structure
Properties
IUPAC Name |
diethylamino(difluoro)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKFQWRRIXZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)[S+](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659249 | |
| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63517-29-3 | |
| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diethylamino)difluorosulfonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Xtalfluor E Mediated Reactions
Elucidating the Reaction Mechanism of Deoxyfluorination
Role of C–O Bond Activation and Fluoride (B91410) Release
A fundamental aspect of the XtalFluor-E mediated deoxyfluorination is the activation of the carbon-oxygen bond of the substrate, such as an alcohol. nih.gov It is understood that this compound itself does not directly provide the fluoride nucleophile for the substitution. sigmaaldrich.comsigmaaldrich.com Instead, the hydroxyl group of the alcohol first attacks the electrophilic sulfur atom of this compound. researchgate.net This initial step leads to the formation of an activated intermediate, making the hydroxyl group a better leaving group. nih.gov
Crucially, this C–O bond activation occurs without the simultaneous release of a fluoride ion from the this compound reagent itself. sigmaaldrich.comsigmaaldrich.com The reaction is essentially "fluoride-starved" at this stage. researchgate.net This characteristic is a key differentiator from some other fluorinating agents and necessitates the presence of an external fluoride source to complete the deoxyfluorination process. sigmaaldrich.comsigmaaldrich.com
Influence of Exogenous Fluoride Sources and Promoters (e.g., Et₃N·3HF, DBU)
Due to the fluoride-starved nature of the initial reaction with this compound, the addition of an exogenous (external) fluoride source is essential for efficient deoxyfluorination. sci-hub.se Commonly used sources include triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.net This reagent combination provides the necessary fluoride ions to act as nucleophiles. researchgate.net The timing of the addition of this external fluoride source is critical; it should be present with this compound before the substrate is introduced to achieve optimal yields. researchgate.net
In addition to fluoride sources, promoters such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly influence the reaction's outcome. researchgate.net DBU, a non-nucleophilic strong base, is thought to deprotonate the putative alkoxy-N,N-dialkylaminodifluorosulfane intermediate, which can facilitate the subsequent steps of the reaction. pitt.edu While the use of DBU can improve the yield and reduce side reactions, it has been observed that the reaction rates are generally slower compared to when Et₃N·3HF is used. researchgate.net
The choice of promoter can also impact the selectivity of the reaction, particularly in substrates prone to elimination side reactions. For instance, in the deoxyfluorination of certain alcohols, using DBU as a promoter with this compound can lead to a higher ratio of the desired fluorinated product compared to elimination byproducts than when using Et₃N·2HF. pitt.edu
| Substrate | Promoter | Product Ratio (Fluoride:Elimination) |
| 2-Hydroxy-2-methylpropanoate | Et₃N·2HF (with XtalFluor-M) | 21:1 |
| Enantiopure (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate | Et₃N·2HF | 5.9:1 |
| Enantiopure (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate | DBU | Higher selectivity than Et₃N·2HF |
Data compiled from research findings on the selectivity of this compound and related reagents. pitt.edu
Proposed Intermediates (e.g., Oxyma ester, acyl fluorosulfite, aziridinium (B1262131) ion, activated acid)
The mechanistic pathway of this compound mediated reactions involves several proposed intermediates, depending on the substrate and reaction conditions.
Activated Ester Intermediate: In the amidation of carboxylic acids, this compound acts as an activating agent. sci-hub.se The carboxylic acid is believed to react with this compound to form an in situ activated ester intermediate. sci-hub.se This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide. sci-hub.se
Acyl Fluorosulfite: In the context of peptide couplings, the formation of acyl fluorosulfite intermediates has been suggested. researchgate.net These reactive species can then react with an in-situ generated fluoride to form acyl fluorides. researchgate.net
Aziridinium Ion: In the rearrangement of certain α-hydroxy-β-amino esters, this compound promotes the formation of an aziridinium ion intermediate. sci-hub.se This intermediate is key to the stereospecific rearrangement that allows for the introduction of a fluorine atom with a specific stereochemistry. sci-hub.se The fluoride opening of activated aziridine (B145994) rings is another transformation where an aziridinium-like intermediate is involved. sci-hub.se
Activated Acid: For the cyclodehydration of 1,2-diacylhydrazines, it is proposed that this compound reacts with an additive like acetic acid to form an "activated acid". sci-hub.se This species then reacts with the diacylhydrazine to initiate the cyclization process. sci-hub.se
Stereochemical Implications and Control (e.g., inversion vs. retention of configuration)
The stereochemical outcome of deoxyfluorination is a critical aspect of its synthetic utility. In the case of this compound mediated deoxyfluorination of chiral secondary alcohols, the reaction generally proceeds with inversion of configuration. pitt.edu This observation is consistent with a bimolecular nucleophilic substitution (SN2) mechanism, where the fluoride nucleophile attacks the carbon atom from the side opposite to the leaving group. researchgate.net
For example, the reaction of enantiopure (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate with this compound and a promoter provides the corresponding inverted fluoride product with high enantiomeric excess. pitt.edu This high degree of stereochemical control is a significant advantage of this methodology, allowing for the synthesis of enantiomerically pure fluorinated compounds. pitt.edu
| Chiral Alcohol Substrate | Promoter | Stereochemical Outcome | Enantiomeric Excess (ee) of Fluorinated Product |
| (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate | Et₃N·2HF | Inversion | 98.0% |
| (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate | DBU | Inversion | High (specific value not detailed in source) |
Data from a study on the stereochemical course of this compound promoted fluorination. pitt.edu
Mechanistic Pathways in Other this compound Transformations
Beyond deoxyfluorination, this compound is a versatile reagent capable of mediating other important chemical transformations, such as dehydration and cyclodehydration reactions. sci-hub.se
Dehydration and Cyclodehydration Pathways
This compound has been effectively employed as a dehydrating agent for the conversion of formamides to isocyanides. sci-hub.se The proposed mechanism begins with the nucleophilic attack of the amide carbonyl group on the electrophilic sulfur of this compound. sci-hub.se This leads to an intermediate that, upon elimination of diethylaminosulfinyl fluoride (OSFNEt₂) and hydrogen fluoride (HF), forms a protonated isocyanide. sci-hub.se In the presence of a base like triethylamine (Et₃N), this intermediate is deprotonated to yield the final isocyanide product. sci-hub.se
In cyclodehydration reactions, such as the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines, a plausible mechanism involves the initial formation of an "activated acid" by the reaction of this compound with acetic acid. sci-hub.se The 1,2-diacylhydrazine then attacks the carbonyl group of this activated acid. sci-hub.se Subsequent intramolecular cyclization of the resulting iminium species leads to the formation of the 1,3,4-oxadiazole (B1194373) ring system. sci-hub.se
This compound is also utilized in the cyclodehydration of β-hydroxyamides to form 2-oxazolines. sci-hub.se This transformation is believed to proceed through the activation of the hydroxyl group by this compound, followed by an intramolecular nucleophilic attack by the amide oxygen, leading to the cyclized product. sci-hub.se
Formylation Reaction Mechanisms (e.g., Vilsmeier-Haack type)
This compound, in combination with N,N-dimethylformamide (DMF), serves as an effective alternative to traditional reagents like phosphorus oxychloride (POCl₃) for Vilsmeier-Haack type formylation reactions. nih.govresearchgate.net This method has been successfully applied to electron-rich substrates such as C-2-glycals. nih.gov
The mechanism commences with the reaction between this compound and DMF to generate the Vilsmeier reagent, a substituted chloroiminium ion. nrochemistry.com This electrophilic species is the key formylating agent. The electron-rich substrate, for instance a C-2-glycal, then attacks the electrophilic carbon of the Vilsmeier reagent. nrochemistry.comsci-hub.se Subsequent hydrolysis of the resulting intermediate yields the final formylated product. nrochemistry.comjk-sci.com
A plausible mechanism for the formylation of C-2-glycals using the this compound/DMF system is as follows sci-hub.se:
Formation of the Vilsmeier Reagent : this compound activates DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.
Electrophilic Attack : The electron-rich glycal attacks the Vilsmeier reagent.
Intermediate Formation : This leads to the formation of an iminium intermediate.
Hydrolysis : Aqueous workup hydrolyzes the intermediate to afford the C-2-formyl glycal. sci-hub.se
This method has been shown to produce C-2-formyl glycals in moderate to excellent yields, comparable or superior to those obtained with the traditional POCl₃ reagent. researchgate.netsci-hub.se
Table 1: Vilsmeier-Haack Formylation of C-2-Glycals with this compound/DMF This table is interactive and can be sorted by clicking on the headers.
| Substrate | Product Yield (%) | Reference |
|---|---|---|
| C-2-Glycal | 11-90 | nih.gov |
| C-2-Glycals | Moderate to Excellent | researchgate.netsci-hub.se |
| C-2-Formylated Disaccharide Glycal | Not specified | researchgate.net |
Proto-functionalization and Olefin Activation
This compound has been utilized in a catalytic capacity with protic nucleophiles for the in situ generation of protons, which subsequently activate olefins for proto-functionalization reactions. nih.govrsc.org This process involves the activation of a double bond by a proton, followed by the interception of the resulting carbocation by a nucleophile. sci-hub.se This methodology provides a mild alternative to the often harsh conditions required by strong acids. nih.gov
A key application of this is the proto-etherification of enamides, which leads to the formation of N,O-acetals in nearly quantitative yields. sci-hub.senih.gov The polarized sulfur-nitrogen double bond in this compound is crucial to its reactivity, enabling the initial activation of the protic nucleophile (e.g., an alcohol). nih.gov
The proposed mechanism for the proto-functionalization of N-vinyl amides is as follows sci-hub.se:
Proton Generation : this compound reacts with a protic nucleophile, such as an alcohol, to generate protons in situ.
Olefin Activation : The generated proton activates the enamide (olefin), leading to the formation of a carbocation intermediate.
Nucleophilic Attack : The protic nucleophile (alcohol) then attacks the carbocation.
Product Formation : This results in the formation of an N,O-acetal. sci-hub.se
Control experiments have supported this mechanism, demonstrating that the reaction is initiated by the this compound mediated activation of the protic nucleophile. nih.gov
Table 2: Proto-functionalization of N-vinyl amides using catalytic this compound This table is interactive and can be sorted by clicking on the headers.
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| Enamides | Alcohols | N,O-acetals | Nearly quantitative | sci-hub.senih.gov |
| N-vinyl amides | Protic nucleophiles | N-acetyl N,O-acetals | Nearly quantitative | rsc.orgsemanticscholar.org |
| Activated Olefins | Protic nucleophiles | Functionalized products | High | nih.gov |
Amidation and Esterification Mechanisms, including acyl fluoride formation
This compound is a versatile reagent for mediating amidation and esterification reactions, primarily through the activation of carboxylic acids. sci-hub.seorganic-chemistry.org The mechanistic pathway can vary, sometimes proceeding through the formation of a distinct acyl fluoride intermediate.
Acyl Fluoride Formation
This compound can function as both an activating agent and a fluoride source for the deoxofluorination of carboxylic acids to produce acyl fluorides. acs.orgorganic-chemistry.orgnih.gov This transformation is often assisted by a catalytic amount of a fluoride source like sodium fluoride (NaF) and proceeds at room temperature. organic-chemistry.orgnih.govresearchgate.net The resulting acyl fluorides are valuable intermediates as they can undergo subsequent reactions with nucleophiles. acs.org A wide array of acyl fluorides have been synthesized with moderate to excellent yields using this method. nih.govresearchgate.net
Amidation Mechanisms
In amidation reactions, this compound activates the carboxylic acid. organic-chemistry.org A proposed mechanism involves the formation of an activated ester intermediate. sci-hub.se This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide. sci-hub.se This method is efficient for a broad range of carboxylic acids and amines, including optically active substrates, without causing epimerization or racemization. organic-chemistry.org
A sequential one-pot deoxofluorination/amidation is also possible. acs.orgorganic-chemistry.orgresearchgate.net In this process, the carboxylic acid is first converted to the acyl fluoride in situ using this compound, followed by the addition of an amine to yield the amide. organic-chemistry.org
Esterification Mechanisms
For the esterification of carboxylic acids with perfluorinated alcohols, control experiments suggest that the reaction does not necessarily proceed via an acyl fluoride. Instead, the formation of a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate is considered more likely. researchgate.net This activated intermediate is then attacked by the perfluorinated alcohol to yield the final polyfluorinated ester. researchgate.net
Table 3: Yields for this compound Mediated Reactions This table is interactive and can be sorted by clicking on the headers. | Reaction Type | Substrates | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Acyl Fluoride Synthesis | Carboxylic Acids | Acyl Fluorides | 36-99 | nih.govresearchgate.net | | Amidation | Carboxylic Acids, Amines | Amides | up to 99 | sci-hub.se | | Amidation (Optically Active) | Carboxylic Acids, Amines | Amides | 52-97 | organic-chemistry.org | | Sequential Deoxofluorination/Amidation | Carboxylic Acids, Amines | Amides | 73-99 | organic-chemistry.org | | Esterification | Carboxylic Acids, Perfluorinated Alcohols | Polyfluorinated Esters | Moderate to Excellent | researchgate.net |
Synthetic Methodologies and Applications of Xtalfluor E
Deoxyfluorination Chemistry
Deoxyfluorination is a key process in organofluorine chemistry where a hydroxyl or carbonyl group is replaced by one or two fluorine atoms, respectively. XtalFluor-E is a versatile reagent for these transformations. sigmaaldrich.comthieme-connect.com
Conversion of Alcohols to Alkyl Fluorides
This compound facilitates the conversion of various alcohols into their corresponding alkyl fluorides. thieme-connect.comrsc.org
This compound is effective for the deoxyfluorination of primary, secondary, tertiary, allylic, and benzylic alcohols. thieme-connect.comrsc.org The reaction often requires a promoter, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), to proceed efficiently. thieme-connect.com For instance, the reaction of primary, secondary, and tertiary alcohols with this compound using Et3N·3HF as a promoter yields the corresponding fluorinated products. thieme-connect.com The reagent's versatility extends to complex molecules, including steroids and amino acids. thieme-connect.com
Table 1: Deoxyfluorination of Various Alcohols with this compound
| Alcohol Type | Promoter | General Observations |
|---|---|---|
| Primary | Et3N·3HF | Efficient conversion to alkyl fluorides. thieme-connect.com |
| Secondary | Et3N·3HF | Efficient conversion to alkyl fluorides. thieme-connect.com |
| Tertiary | Et3N·3HF | Efficient conversion to alkyl fluorides. thieme-connect.comwuxiapptec.com |
| Allylic | Et3N·3HF | Efficient conversion to alkyl fluorides. thieme-connect.com |
| Benzylic | Et3N·3HF | Efficient conversion to alkyl fluorides. thieme-connect.comthieme-connect.com |
This compound plays a crucial role in the stereospecific synthesis of anti-β-fluorophenylalanines from the corresponding α-hydroxy-β-amino esters. sci-hub.sebeilstein-journals.org The reaction proceeds through the formation of an aziridinium (B1262131) ion intermediate, which is then opened stereo- and regioselectively by a fluoride (B91410) ion. beilstein-journals.org This method allows for the synthesis of enantiopure anti-β-fluorophenylalanines in good yields and with high diastereomeric purity (>99:1). sci-hub.sebeilstein-journals.org For example, N,N-dibenzylated 3-fluorophenylalanine derivatives have been prepared with excellent diastereomeric ratios from α-hydroxy-β-amino esters using this compound to activate the hydroxyl group. beilstein-journals.org
Table 2: Stereospecific Deoxyfluorination of α-Hydroxy-β-Amino Esters
| Substrate | Reagent | Key Intermediate | Product | Diastereomeric Ratio |
|---|---|---|---|---|
| α-hydroxy-β-amino ester | This compound | Aziridinium ion | anti-β-fluoro-α-amino ester | >99:1 sci-hub.sebeilstein-journals.org |
Geminal Difluorination of Aldehydes and Ketones
This compound is utilized for the geminal difluorination of aldehydes and ketones, converting the carbonyl group into a difluoromethylene group. sigmaaldrich.comthieme-connect.comthieme-connect.com This transformation typically requires a promoter and elevated temperatures to proceed effectively. thieme-connect.comthieme-connect.com For instance, the conversion of 4-tert-butylcyclohexanone (B146137) to the corresponding gem-difluoride was achieved in a 91% yield using this compound in the presence of Et3N·2HF. acs.org
A notable application of this compound is the geminal difluorination of aromatic aldehydes under solvent-free, or highly concentrated, conditions at room temperature. researchgate.netrsc.org This method provides a practical route to difluoromethyl-containing aromatic compounds with a broad tolerance for various functional groups, including nitro groups, halides, and esters. researchgate.netthieme-connect.com Isolated yields for a range of difluoromethyl compounds are reported to be between 21% and 87%. researchgate.netrsc.org
Table 3: Geminal Difluorination of Aromatic Aldehydes with this compound
| Reaction Conditions | Substrate Scope | Yield Range |
|---|---|---|
| Solvent-free, room temperature | Aromatic aldehydes with various functional groups | 21-87% researchgate.netrsc.org |
Acyl Fluoride Synthesis from Carboxylic Acids
This compound provides an efficient method for the synthesis of acyl fluorides from carboxylic acids. acs.orgparis-saclay.frorganic-chemistry.org This transformation can be carried out at room temperature in ethyl acetate (B1210297) (EtOAc), a more environmentally friendly solvent than dichloromethane (B109758) (CH2Cl2). acs.orgparis-saclay.fr The reaction is often assisted by a catalytic amount of sodium fluoride (NaF), which facilitates the process. acs.orgparis-saclay.frorganic-chemistry.org In this reaction, this compound acts as both the activating agent and the fluoride source. acs.orgparis-saclay.fr A wide range of acyl fluorides have been synthesized with moderate to excellent yields, ranging from 36% to 99%, after a simple filtration through a pad of silica (B1680970) gel. acs.orgparis-saclay.frorganic-chemistry.org The proposed mechanism involves the initial reaction of the carboxylic acid with this compound to form an activated intermediate, which then undergoes nucleophilic attack by a fluoride ion to yield the acyl fluoride. acs.org
Table 4: Synthesis of Acyl Fluorides from Carboxylic Acids using this compound
| Reaction Conditions | Catalyst | Solvent | Yield Range |
|---|---|---|---|
| Room temperature | NaF (catalytic) | EtOAc | 36-99% acs.orgparis-saclay.frorganic-chemistry.org |
NaF-Assisted Deoxofluorination
This compound has been effectively utilized for the deoxofluorination of carboxylic acids to generate acyl fluorides. organic-chemistry.org A notable advancement in this methodology is the use of catalytic amounts of sodium fluoride (NaF) as an assistant. organic-chemistry.orgparis-saclay.fr This transformation proceeds efficiently at room temperature in ethyl acetate (EtOAc), a more environmentally benign solvent compared to dichloromethane. paris-saclay.fr In this process, this compound functions as both the activating agent for the carboxylic acid and the source of fluoride. paris-saclay.frresearchgate.net The addition of catalytic NaF has been shown to be crucial for achieving high conversion rates. paris-saclay.fr Without NaF, the reaction shows significantly lower conversion, highlighting the essential role of the additive in facilitating the fluorination process. paris-saclay.fr
This method is applicable to a wide array of carboxylic acids, including aromatic, aliphatic, and heteroaromatic substrates, affording the corresponding acyl fluorides in moderate to excellent yields, typically ranging from 36% to 99%. paris-saclay.frresearchgate.net The purification process is often straightforward, involving a simple filtration through a pad of silica gel. organic-chemistry.orgorganic-chemistry.org
Table 1: Examples of NaF-Assisted Deoxofluorination of Carboxylic Acids with this compound
| Carboxylic Acid Substrate | Product (Acyl Fluoride) | Yield (%) |
|---|---|---|
| 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | 99% |
| 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoyl fluoride | 99% |
| 2-Naphthoic acid | 2-Naphthoyl fluoride | 98% |
| Cyclohexanecarboxylic acid | Cyclohexanecarbonyl fluoride | 91% |
| Phenylacetic acid | Phenylacetyl fluoride | 88% |
| Cinnamic acid | Cinnamoyl fluoride | 85% |
Data sourced from studies on the deoxofluorination of carboxylic acids using this compound and catalytic NaF. paris-saclay.fr
Sequential Deoxofluorination/Amidation
A significant advantage of the this compound-mediated deoxofluorination of carboxylic acids is its applicability in sequential, one-pot amidation reactions. organic-chemistry.orgparis-saclay.fr This procedure circumvents the need to isolate the often-sensitive acyl fluoride intermediate. paris-saclay.fr After the initial deoxofluorination is complete, an amine and a base, such as Hünig's base (i-Pr2EtN), are added directly to the crude reaction mixture. paris-saclay.fr
This sequential approach allows for the synthesis of a diverse range of amides in good to excellent yields, often between 73% and 99%. organic-chemistry.orgparis-saclay.fr The methodology is effective even for substrates where the corresponding acyl fluoride is volatile, unstable on silica gel, or prone to hydrolysis, demonstrating the robustness of the one-pot procedure. paris-saclay.fr Both benzylamine (B48309) and morpholine (B109124) have been successfully used as nucleophiles in this sequential reaction. paris-saclay.fr
Table 2: Examples of Sequential Deoxofluorination/Amidation using this compound
| Carboxylic Acid | Amine | Product (Amide) | Yield (%) |
|---|---|---|---|
| 4-Bromobenzoic acid | Benzylamine | N-Benzyl-4-bromobenzamide | 99% |
| 4-Nitrobenzoic acid | Morpholine | (4-Nitrophenyl)(morpholino)methanone | 99% |
| 3-Chlorobenzoic acid | Benzylamine | N-Benzyl-3-chlorobenzamide | 98% |
| Isovaleric acid | Benzylamine | N-Benzyl-3-methylbutanamide | 73% |
Data sourced from research on sequential deoxofluorination/amidation reactions. paris-saclay.fr
Fluorination of Sulfoxides to Fluoromethyl Thioethers
This compound is a competent reagent for the conversion of sulfoxides to α-fluorothioethers. sigmaaldrich.comresearchgate.net This transformation is a key reaction in organofluorine chemistry, providing access to valuable fluorinated building blocks. The reactivity profile of this compound in this context is comparable to traditional deoxofluorination reagents. sigmaaldrich.com The reaction involves the activation of the sulfoxide (B87167) by this compound, followed by nucleophilic attack of a fluoride ion.
Glycosyl Fluoride Donors from Hemiacetal Sugars
In carbohydrate chemistry, this compound serves as an effective reagent for converting hemiacetal sugars into the corresponding glycosyl fluoride donors. sigmaaldrich.com Glycosyl fluorides are important intermediates for the synthesis of oligosaccharides and glycoconjugates due to their stability and tunable reactivity. sci-hub.seresearchgate.net The reaction proceeds by activating the anomeric hydroxyl group of the hemiacetal, facilitating its substitution by fluoride. sigmaaldrich.com this compound has also been employed in the stereoselective synthesis of complex glycosyl fluorides, which are synthons for natural products. sci-hub.se Furthermore, the synthesis of glycosyl fluorides from precursors like thioglycosides and glycosyl sulfoxides can be achieved using aminodifluorosulfinium tetrafluoroborates such as this compound. nih.gov Mechanistic studies suggest that in these cases, the fluoride is delivered from the tetrafluoroborate (B81430) counterion. nih.gov
Beyond Deoxyfluorination: Diverse Organic Transformations
While primarily known as a deoxofluorinating agent, this compound's utility extends to a variety of other organic transformations. sci-hub.seresearchgate.net Its reactivity has been harnessed for dehydration, cyclodehydration, and formylation reactions, among others, showcasing its versatility. researchgate.netsmolecule.com
Dehydration and Cyclodehydration Reactions
This compound has been successfully employed as a reagent for both intermolecular dehydration and intramolecular cyclodehydration reactions. sci-hub.seresearchgate.netsmolecule.com A key application in this area is the synthesis of 2-oxazolines from β-hydroxyamides through a cyclodehydration process. nih.govuzh.ch
This compound is a highly efficient reagent for the synthesis of isocyanides through the dehydration of the corresponding formamides. sci-hub.selookchem.com This method is applicable to a broad spectrum of substrates, including aromatic, benzylic, and aliphatic formamides, providing the desired isocyanides in yields of up to 99%. sci-hub.se The reaction is typically conducted at low temperatures, such as -40°C, in the presence of triethylamine (Et3N) in a solvent like dichloromethane (CH2Cl2). sci-hub.se For many substrates, the crude isocyanide product exhibits high purity (often >80% by NMR), allowing it to be used directly in subsequent reactions like multicomponent reactions without further purification. sci-hub.se
The proposed mechanism begins with the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic sulfur atom of this compound. sci-hub.se This forms an intermediate that, upon rearrangement and elimination, generates a protonated isocyanide. The liberated hydrogen fluoride (HF) and diethylaminosulfinyl fluoride are byproducts. In the presence of triethylamine, the protonated isocyanide is rapidly deprotonated to yield the final isocyanide product. sci-hub.se
Table 3: Dehydration of Formamides to Isocyanides using this compound
| Formamide (B127407) Substrate | Product (Isocyanide) | Yield (%) |
|---|---|---|
| N-Benzylformamide | Benzyl (B1604629) isocyanide | 99% |
| N-(4-Methoxybenzyl)formamide | 1-(Isocyanomethyl)-4-methoxybenzene | 99% |
| N-((R)-1-Phenylethyl)formamide | (R)-(1-Isocyanoethyl)benzene | 96% |
| N-Cyclohexylformamide | Cyclohexyl isocyanide | 95% |
| N-(4-Chlorophenyl)formamide | 1-Chloro-4-isocyanobenzene | 91% |
Data sourced from research on the synthesis of isocyanides via formamide dehydration. sci-hub.se
Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives
A straightforward and efficient one-pot method for synthesizing 1,3,4-oxadiazole derivatives involves the cyclodehydration of 1,2-diacylhydrazines. sci-hub.sesphinxsai.com In this reaction, this compound acts as a practical cyclodehydration agent. The addition of acetic acid as an additive has been shown to improve the reaction yields, which range from good to excellent. sci-hub.sesphinxsai.com
The proposed mechanism begins with the reaction between this compound and acetic acid to form an activated acid intermediate. sci-hub.se The 1,2-diacylhydrazine then performs a nucleophilic attack on the carbonyl group of this activated acid. Subsequent cyclization of the resulting iminium species leads to the formation of the desired 1,3,4-oxadiazole derivative. sci-hub.se
Dehydration of Aldoximes and Amides to Nitriles
This compound is also a highly effective reagent for the dehydration of aldoximes and primary amides to produce nitriles. sci-hub.seorganic-chemistry.org This transformation is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.orgorganic-chemistry.org
The reaction proceeds rapidly, typically in under an hour, at room temperature in an environmentally friendly solvent like ethyl acetate. organic-chemistry.orgthieme-connect.com Only a slight excess of this compound is required, making the process efficient. organic-chemistry.orgthieme-connect.com A wide variety of nitriles, including aromatic, vinylic, aliphatic, and benzylic nitriles, can be synthesized in high yields. organic-chemistry.org A key advantage of this method is its ability to convert chiral, non-racemic precursors into nitriles without any loss of enantiomeric purity. organic-chemistry.orgorganic-chemistry.org In many instances, the resulting nitrile is of high purity and does not require further purification. organic-chemistry.orgthieme-connect.com Generally, aldoximes provide higher yields than amides in this reaction. organic-chemistry.org
Ring Expansion and Ring Opening Reactions
This compound has demonstrated utility in mediating both ring expansion and ring-opening reactions, offering pathways to complex cyclic structures. sci-hub.se
Selective Fluoride Opening of Aziridines
A notable application of this compound is the selective fluoride-mediated opening of aziridines. sci-hub.seacs.org This method provides an effective means for the selective introduction of a fluorine atom into organic molecules. sci-hub.seacs.org The reaction has been successfully applied to various bicyclic and tricyclic aziridine (B145994) derivatives, yielding the corresponding fluorinated products in good to excellent yields. sci-hub.se
The mechanism for this transformation involves the initial activation of the N-tosylaziridine by this compound. core.ac.uk In certain substrates, the presence of a neighboring group, such as a carbamate, can assist in the regioselective opening of the aziridine ring by the fluoride ion. sci-hub.seacs.org For instance, the reaction of N-tosylaziridines derived from unsaturated cyclic β- and γ-amino esters proceeds efficiently. core.ac.uk In some cases, the initial ring-opened intermediate can undergo a subsequent intramolecular cyclization to form new heterocyclic rings, such as imidazolidinones. sci-hub.secore.ac.uk This substrate-dependent outcome highlights the versatility of this compound in generating diverse molecular architectures. sci-hub.sesmolecule.com
Formylation Reactions
Formylation is a fundamental transformation in organic synthesis, and this compound has emerged as a valuable reagent in this context. sci-hub.se
Vilsmeier-Haack Formylation of C-2-Glycals
This compound, in combination with dimethylformamide (DMF), serves as an effective alternative to the classical Vilsmeier-Haack reagent (POCl3/DMF) for the formylation of C-2-glycals. sci-hub.seacs.org This method often provides yields that are comparable or even superior to those obtained with the traditional reagent. sci-hub.seacs.org The reaction has been successfully applied to a range of C-2-glycals, including a disaccharide glycal, to produce C-2-formyl glycals in yields from 11% to 90%. acs.orgacs.org
The reaction is believed to proceed through the formation of a formylating agent, Me2N+=CHF, which is generated from the reaction of this compound and DMF. sci-hub.se This species then reacts with the C-2-glycal to form an intermediate that, upon an aqueous workup, yields the final C-2-formyl glycal product. sci-hub.se
Proto-Functionalization of Activated Olefins
This compound can be used in a catalytic manner with protic nucleophiles to generate protons in situ, which can then be used for the proto-functionalization of activated olefins. sci-hub.sersc.org This method provides a mild approach to activate double bonds. nih.gov
In this protocol, the reaction of this compound with a protic nucleophile, such as an alcohol or thioalcohol, generates a proton source. sci-hub.senih.gov This in-situ generated acid then activates an enamide, leading to the formation of a carbocation intermediate that is subsequently trapped by the nucleophile. sci-hub.se This process has been successfully employed for the proto-etherification of enamides, resulting in the formation of N,O-acetals in nearly quantitative yields. sci-hub.sersc.org
Proteo-etherification of Enamides to N,O-Acetals
This compound, in the presence of protic nucleophiles, can catalytically generate protons in situ, facilitating the proteo-functionalization of activated olefins like enamides. nih.govrsc.org This methodology allows for the proteo-etherification of enamides, leading to the formation of N,O-acetals in nearly quantitative yields. nih.govrsc.org The reaction is initiated by the activation of a double bond with a proton, followed by the interception of the resulting carbocation by a nucleophile. nih.gov
This approach provides a mild alternative to traditional methods that often require strong acids and harsh conditions. nih.gov The reaction of this compound with an alcohol generates a catalytic proton source. nih.gov This protonates the enamide, which is then attacked by the excess alcohol nucleophile to form the N,O-acetal product. nih.gov The process is efficient for both secondary and cyclic-tertiary enamides and accommodates various light alcohols and even thiols, which yield N,S-acetals. nih.gov A key advantage of this method is the straightforward removal of the water-soluble byproducts. nih.gov
Table 1: Proteo-etherification of Enamides with Various Nucleophiles using this compound This table is interactive. Users can sort and filter the data.
| Enamide Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| N-vinylacetamide | Methanol | N-(1-methoxyethyl)acetamide | ~99 |
| N-vinylacetamide | Ethanol | N-(1-ethoxyethyl)acetamide | ~99 |
| N-vinylacetamide | Isopropanol | N-(1-isopropoxyethyl)acetamide | ~99 |
| N-vinylpyrrolidinone | Methanol | 1-(1-methoxyethyl)pyrrolidin-2-one | ~99 |
| N-vinylcaprolactam | Methanol | 1-(1-methoxyethyl)azepan-2-one | ~99 |
| N-vinylacetamide | Ethanethiol | N-(1-(ethylthio)ethyl)acetamide | ~99 |
| N-vinylacetamide | Thiophenol | N-(1-(phenylthio)ethyl)acetamide | ~99 |
Data sourced from research on the proteo-functionalization of N-vinyl amides. nih.gov
Coupling Reactions
This compound has proven to be an effective reagent in various coupling reactions, functioning as an activator for carboxylic acids.
This compound serves as an efficient coupling reagent for the amidation of a wide range of carboxylic acids. organic-chemistry.org The carboxylic acid is activated in situ by this compound, forming an activated ester intermediate which is then susceptible to nucleophilic attack by an amine to produce the corresponding amide. sci-hub.se This method is notable for its mild reaction conditions (typically THF, 0 °C to room temperature) and simple workup. organic-chemistry.org
A significant advantage of using this compound is the preservation of stereochemical integrity; optically active carboxylic acids and amines can be coupled without epimerization or racemization. sci-hub.seorganic-chemistry.org The methodology is effective for aromatic, heteroaromatic, and sterically hindered carboxylic acids, with yields often up to 99%. sci-hub.seorganic-chemistry.org While the amidation of hindered amines can sometimes be challenging, the use of additives like DBU can improve outcomes. sci-hub.se The utility of this compound also extends to peptide synthesis, where it facilitates the formation of dipeptides with high diastereomeric excess. organic-chemistry.org
Table 2: Amidation of Various Carboxylic Acids using this compound This table is interactive. Users can sort and filter the data.
| Carboxylic Acid | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzoic acid | Benzylamine | N-benzylbenzamide | 96 |
| 4-Nitrobenzoic acid | Benzylamine | N-benzyl-4-nitrobenzamide | 97 |
| 2-Naphthoic acid | Benzylamine | N-benzyl-2-naphthamide | 95 |
| (S)-Ibuprofen | Benzylamine | (S)-N-benzyl-2-(4-isobutylphenyl)propanamide | 91 (>99% ee) |
| Boc-L-Phenylalanine | L-Alanine methyl ester | Boc-Phe-Ala-OMe | 85 (>99% de) |
Data sourced from studies on this compound as a coupling reagent. organic-chemistry.org
This compound effectively promotes the direct esterification of carboxylic acids with perfluorinated alcohols. acs.orgnih.gov This reaction proceeds by the selective activation of the carboxylic acid over the less nucleophilic perfluorinated alcohol. acs.org The result is the formation of polyfluorinated esters in moderate to excellent yields across a broad spectrum of carboxylic acids, including aromatic, heteroaromatic, aliphatic, and chiral substrates. acs.orgnih.govresearchgate.net
This method is advantageous as it typically requires only a slight excess of the perfluorinated alcohol and generates water-soluble byproducts, simplifying the purification process. acs.org Mechanistic studies suggest that the reaction does not proceed via an acyl fluoride intermediate but rather through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate. acs.orgnih.govresearchgate.net
Table 3: Esterification of Carboxylic Acids with Perfluorinated Alcohols using this compound This table is interactive. Users can sort and filter the data.
| Carboxylic Acid | Perfluorinated Alcohol | Product | Yield (%) |
|---|---|---|---|
| 5-Phenylvaleric acid | 2,2,2-Trifluoroethanol (TFE) | 2,2,2-Trifluoroethyl 5-phenylvalerate | 68 |
| 4-Methoxybenzoic acid | TFE | 2,2,2-Trifluoroethyl 4-methoxybenzoate | 92 |
| Thiophene-2-carboxylic acid | TFE | 2,2,2-Trifluoroethyl thiophene-2-carboxylate | 85 |
| (R)-Ibuprofen | TFE | 2,2,2-Trifluoroethyl (R)-2-(4-isobutylphenyl)propanoate | 80 (>99% ee) |
| Benzoic acid | 2,2,3,3,3-Pentafluoropropan-1-ol | 2,2,3,3,3-Pentafluoropropyl benzoate | 89 |
Data sourced from research on direct esterification mediated by this compound. acs.org
An efficient protocol for synthesizing 2-oxazolines involves the reaction of carboxylic acids and O-silylated amino alcohols mediated by this compound. thieme-connect.comthieme-connect.comresearchgate.net This process occurs through a sequence of amidation to form a β-hydroxyamide intermediate, followed by in situ desilylation and subsequent cyclodehydration. thieme-connect.comresearchgate.net The use of a silyl (B83357) protecting group on the amino alcohol is crucial to prevent competitive esterification. thieme-connect.comthieme-connect.com
Table 4: Synthesis of 2-Oxazolines using this compound This table is interactive. Users can sort and filter the data.
| Carboxylic Acid | Silylated Amino Alcohol | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzoic acid | 2-((tert-butyldimethylsilyl)oxy)ethan-1-amine | 2-(4-chlorophenyl)-4,5-dihydrooxazole | 78 |
| 4-Methoxybenzoic acid | 2-((tert-butyldimethylsilyl)oxy)ethan-1-amine | 2-(4-methoxyphenyl)-4,5-dihydrooxazole | 82 |
| Benzoic acid | (S)-2-((tert-butyldimethylsilyl)oxy)-1-phenylethan-1-amine | (S)-2,4-diphenyl-4,5-dihydrooxazole | 62 |
| 2-Naphthoic acid | 2-((tert-butyldimethylsilyl)oxy)ethan-1-amine | 2-(naphthalen-2-yl)-4,5-dihydrooxazole | 75 |
Data sourced from studies on 2-oxazoline synthesis. thieme-connect.comresearchgate.net
Activation of Hydroxyl Groups for Further Transformations
This compound is also utilized to activate hydroxyl groups in alcohols, enabling further functionalization through reactions such as Friedel-Crafts and direct allylation. sci-hub.se
This compound facilitates the in situ activation of benzyl alcohols for Friedel-Crafts benzylation of arenes. sci-hub.se This method allows for the synthesis of a variety of 1,1-diarylmethanes and 1,1,1-triarylmethanes in moderate to excellent yields. sci-hub.se The reaction conditions are notably mild and simple, proceeding without the need for a transition metal or a strong Lewis acid catalyst. sci-hub.se The observed reactivity highlights the capacity of this compound to induce the ionization of the C-OH bond in benzylic alcohols, promoting SN1-type reactivity. researchgate.net
Furthermore, this compound mediates the direct allylation of substrates like benzyl alcohols, diarylmethanols, and triarylmethanols. sci-hub.se Using allyltrimethylsilane (B147118) as the nucleophile, this reaction produces valuable allylated products in yields ranging from 26–96%. sci-hub.se
Table 5: this compound Mediated Friedel-Crafts and Allylation Reactions This table is interactive. Users can sort and filter the data.
| Reaction Type | Alcohol Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | Benzyl alcohol | Anisole | 4-Methoxy-1,1'-biphenylmethane | 85 |
| Friedel-Crafts | 4-Methylbenzyl alcohol | Toluene | 4,4'-Dimethyl-1,1'-biphenylmethane | 78 |
| Direct Allylation | Benzyl alcohol | Allyltrimethylsilane | Allylbenzene | 90 |
| Direct Allylation | Diphenylmethanol | Allyltrimethylsilane | 1,1-Diphenyl-3-butene | 96 |
| Direct Allylation | Triphenylmethanol | Allyltrimethylsilane | 1,1,1-Triphenyl-3-butene | 88 |
Data synthesized from reviews on this compound applications. sci-hub.se
This compound in the Synthesis of Biologically Active Molecules
This compound, or (diethylamino)difluorosulfonium tetrafluoroborate, has emerged as a significant reagent in the synthesis of biologically active molecules due to its efficacy as a deoxofluorinating agent. sci-hub.searborpharmchem.com Its ability to replace hydroxyl groups and carbonyl functionalities with fluorine atoms is pivotal in medicinal and agrochemical chemistry. sci-hub.sesmolecule.com This crystalline solid is noted for its enhanced thermal stability and ease of handling compared to traditional fluorinating agents like DAST and Deoxo-Fluor. manchesterorganics.comnih.govsoci.org
The introduction of fluorine into organic molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties. sci-hub.seguidechem.com this compound serves as a key reagent in this context, facilitating the synthesis of fluorinated compounds for drug discovery and development. smolecule.comnumberanalytics.com It is often used for the deoxofluorination of alcohols, aldehydes, and ketones. sci-hub.semt.com
In drug discovery, the strategic incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and bioavailability. guidechem.comresearchgate.net this compound is instrumental in creating fluorinated analogs of existing drug candidates and novel chemical entities. smolecule.comnumberanalytics.com The reagent, often in combination with a promoter like triethylamine trihydrofluoride (Et₃N·3HF), effectively converts alcohols to alkyl fluorides and carbonyls to gem-difluorides. acs.orgrsc.org This method has been shown to be highly selective, often producing fewer elimination byproducts compared to older reagents like DAST and Deoxo-Fluor. acs.orgresearchgate.net
A notable advantage of this compound is its compatibility with standard borosilicate glass vessels, as it does not generate highly corrosive free hydrogen fluoride (HF) under anhydrous conditions. nih.govacs.org The reaction is believed to proceed through the activation of the carbon-oxygen bond by this compound, followed by a nucleophilic attack of fluoride from a promoter. sigmaaldrich.com
Table 1: Comparison of Deoxofluorinating Agents in the Synthesis of a Fluorinated Intermediate
| Reagent | Substrate | Product | Yield (%) | Selectivity (Product:Elimination) | Reference |
| This compound / Et₃N·2HF | 4-tert-butylcyclohexanone | 4-tert-butyl-1,1-difluorocyclohexane | 91 | 62:1 | acs.org |
| Deoxo-Fluor | 4-tert-butylcyclohexanone | 4-tert-butyl-1,1-difluorocyclohexane | - | 5:1 | acs.org |
| DAST | 4-tert-butylcyclohexanone | 4-tert-butyl-1,1-difluorocyclohexane | - | 2:1 | acs.org |
| Me-DAST | Cyclohexanone derivative | Monofluoroalkene | 19-29 | up to 3.2:1 | acs.org |
| Deoxofluor | Cyclohexanone derivative | Monofluoroalkene | 19-29 | up to 3.2:1 | acs.org |
Data presented is for illustrative purposes based on reported findings.
Fluorinated amino acids are valuable building blocks for creating peptides and proteins with modified conformations and enhanced biological activities. This compound has been utilized in novel and efficient methods for synthesizing these derivatives. sci-hub.seacs.org One approach involves the stereoselective aziridination of an olefinic bond in a bicyclic lactam, followed by a regioselective ring-opening of the activated aziridine with this compound. acs.orgresearchgate.net This process, aided by the neighboring group participation of a sulfonamide moiety, yields fluorinated diamino acid derivatives. acs.orgresearchgate.net
Another application is the synthesis of enantiopure anti-β-fluorophenylalanines from α-hydroxy-β-amino esters. sci-hub.se In this multi-step synthesis, this compound acts as a deoxofluorinating agent that promotes a rearrangement through the formation of an aziridinium ion, leading to the desired anti-β-fluoro-α-amino esters with high diastereomeric purity. sci-hub.se
Fluorinated nucleosides are a critical class of compounds in antiviral and anticancer therapies. mdpi.comcardiff.ac.uk this compound has been identified as a useful reagent for the fluorination of nucleoside moieties. mdpi.comresearchgate.net The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl ribofuranosyl nucleosides, for example, can be achieved through the fluorination of a suitably protected 2'-C-methyl-arabino-uridine derivative. cardiff.ac.ukgoogle.com
In a patented process, the use of this compound with specific inert electron-withdrawing protecting groups on the 3' and 5' hydroxyls of the nucleoside starting material leads to good yields of the corresponding 2'-fluorinated nucleosides. google.com This method is noted to suppress the formation of undesired by-products. google.com The stability and non-explosive nature of this compound make it a safer alternative to reagents like DAST in these syntheses. google.com
Table 2: Application of this compound in Fluorinated Nucleoside Synthesis
| Starting Material | Reagent System | Product | Key Feature | Reference |
| 2'-C-methyl-arabino-uridine derivative | This compound / Inert protecting groups | 2'-deoxy-2'-fluoro-2'-C-methyluridine | Good yields, suppressed by-product formation | google.com |
| Ribofuranoses or nucleosides | Sequential bromination and fluorination (This compound can be used) | 4'-Fluoro nucleosides | Two to three-step synthesis | researchgate.net |
This table summarizes reported applications and is for informational purposes.
The principles that make fluorination attractive in medicinal chemistry also apply to the development of new agrochemicals. sci-hub.se The introduction of fluorine can lead to compounds with improved efficacy, stability, and altered environmental persistence. This compound is employed in the synthesis of fluorinated compounds that are investigated for their potential as herbicides, insecticides, and fungicides. smolecule.comnbinno.com For instance, the 1,3,4-oxadiazole nucleus, which is of significant value in agrochemistry, can be synthesized using this compound as a cyclodehydration agent. sci-hub.se
Comparative Analysis with Other Fluorinating Reagents
Comparison with DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor
DAST and Deoxo-Fluor have historically been workhorse reagents for deoxofluorination reactions. However, their hazardous nature has prompted the development of safer alternatives like XtalFluor-E. soci.orgnumberanalytics.com
Reactivity and Selectivity Profiles
This compound, when used in conjunction with a promoter such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), effectively converts alcohols to alkyl fluorides and carbonyls to gem-difluorides. nih.govnih.gov A key advantage of this compound is its enhanced selectivity, often providing significantly fewer elimination byproducts compared to DAST and Deoxo-Fluor. soci.orgnih.govnih.govacs.org For instance, in the deoxofluorination of 4-tert-butylcyclohexanone (B146137), this compound with Et₃N·2HF gave a 62:1 ratio of the desired gem-difluoride to the vinyl fluoride (B91410) byproduct, a significant improvement over the 5:1 and 2:1 ratios observed with Deoxo-Fluor and DAST, respectively. acs.org
The mechanistic pathways of deoxofluorination with DAST and this compound are similar, both proceeding through a common dialkylaminodifluorosulfane intermediate. nih.govacs.org However, a crucial difference lies in the acid generated during the reaction. While DAST produces hydrofluoric acid (HF), this compound releases tetrafluoroboric acid, making the reaction mixture "fluoride-starved." soci.orgnih.govacs.org This necessitates the use of an external fluoride source or a non-nucleophilic base to facilitate the desired transformation and mitigate side reactions. soci.orgnih.govacs.org The choice of promoter, such as Et₃N·2HF or Et₃N·3HF, can also influence the selectivity of the reaction. soci.orgacs.org
In some cases, the reactivity of this compound can be finely tuned by the choice of additive. For example, while this compound with Et₃N·2HF on a specific secondary alcohol yielded a modest 1.9:1 ratio of fluoride to elimination product, switching the promoter to DBU improved the selectivity to 4.1:1. acs.org This ability to modulate reactivity and selectivity through additives provides a level of control not always achievable with DAST or Deoxo-Fluor. manchesterorganics.com
| Reagent | Promoter | Ratio of gem-difluoride to vinyl fluoride | Reference |
|---|---|---|---|
| This compound | Et₃N·2HF | 62:1 | acs.org |
| Deoxo-Fluor | - | 5:1 | acs.org |
| DAST | - | 2:1 | acs.org |
Thermal Stability and Handling Characteristics
One of the most significant advantages of this compound over DAST and Deoxo-Fluor is its superior thermal stability and ease of handling. nih.govnih.govacs.orgmanchesterorganics.comresearchgate.netacs.org this compound is a crystalline solid that is more stable and less hazardous than the liquid reagents DAST and Deoxo-Fluor. soci.orgmanchesterorganics.comacs.org This crystalline nature allows for easier handling and purification without the need for hazardous distillations, which is a major cost and safety concern for DAST. soci.orgacs.org
Differential scanning calorimetry (DSC) studies have quantitatively demonstrated the enhanced thermal stability of this compound. nih.govacs.orgacs.org this compound exhibits a decomposition temperature (Tmax) of approximately 205-215°C, which is significantly higher than that of DAST (~155°C) and Deoxo-Fluor (~158°C). nih.govacs.orgacs.org Furthermore, the exothermic heat of decomposition for this compound is generally lower than or comparable to DAST, indicating a less energetic decomposition. nih.govacs.org Accelerating rate calorimetry (ARC) experiments further confirm the superior safety margin of this compound, with a much higher onset temperature for self-accelerated decomposition (119°C) compared to DAST and Deoxo-Fluor (60°C). acs.orgmanchesterorganics.com Unlike DAST and Deoxo-Fluor, this compound does not react violently with water. acs.orgnih.govresearchgate.netresearchgate.net
| Reagent | Decomposition Temperature (Tmax) by DSC | Heat of Decomposition (-ΔH) by DSC (J/g) | ARC Onset Temperature | Reference |
|---|---|---|---|---|
| This compound | ~205-215°C | ~661-1260 | 119°C | nih.govacs.orgmanchesterorganics.comacs.org |
| DAST | ~155°C | ~1641 | 60°C | nih.govacs.orgmanchesterorganics.comacs.org |
| Deoxo-Fluor | ~158°C | ~1031-1100 | 60°C | nih.govacs.orgmanchesterorganics.comacs.org |
By-product Formation (e.g., elimination products, HF)
A significant drawback of using DAST and Deoxo-Fluor is the generation of highly toxic and corrosive hydrogen fluoride (HF) as a byproduct. soci.orgnih.govresearchgate.net This necessitates the use of specialized equipment, such as plastic or Teflon-lined reactors, as HF readily etches standard borosilicate glassware. soci.orgnih.govacs.orgresearchgate.net In contrast, this compound does not generate free HF, making it compatible with standard laboratory glassware and simplifying the experimental setup. nih.govnih.govacs.orgmanchesterorganics.comresearchgate.net
As previously mentioned, reactions with this compound generally result in a lower proportion of elimination byproducts compared to DAST and Deoxo-Fluor. soci.orgnih.govnih.govacs.org This increased selectivity leads to cleaner reaction profiles and often simplifies the purification of the desired fluorinated product. soci.org The formation of other side products, such as ethers, can occur with this compound if the reaction is not properly managed, particularly due to its "fluoride-starved" nature, but this can be mitigated by the addition of an external fluoride source. nih.govacs.org
Comparison with Other Aminodifluorosulfinium Salts (e.g., XtalFluor-M)
This compound is part of a family of aminodifluorosulfinium salts, with XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) being another prominent member. acs.orgresearchgate.net While both are crystalline, thermally stable alternatives to DAST and Deoxo-Fluor, there are subtle differences in their properties and reactivity. acs.orgnurulfajrymaulida.com
Structurally, XtalFluor-M contains a morpholine (B109124) moiety, whereas this compound has a diethylamine (B46881) group. nurulfajrymaulida.com This structural difference leads to variations in their reactivity and stability profiles. Thermally, XtalFluor-M is even more stable than this compound, with a higher decomposition temperature (Tmax ~243°C) and a lower heat of decomposition (~773 J/g) as determined by DSC. nih.govacs.orgnurulfajrymaulida.com ARC studies also show a higher onset of decomposition for XtalFluor-M (141°C) compared to this compound (119°C). acs.orgmanchesterorganics.com
In terms of reactivity, both reagents generally give good yields and selectivity when used with a promoter. soci.org However, in some instances, one may be superior to the other. For example, in the synthesis of ethyl 4,4-difluorocyclohexanecarboxylate, XtalFluor-M provided a higher selectivity (15:1) than this compound (13:1). acs.org Conversely, in the fluorination of 3-phenylpropanol under certain conditions, this compound gave a higher yield (32%) than XtalFluor-M (19%). The choice between this compound and XtalFluor-M can therefore be substrate-dependent, and optimization may be required to achieve the best results. acs.org Generally, this compound is often preferred due to its lower cost.
| Property | This compound | XtalFluor-M | Reference |
|---|---|---|---|
| Structure | Diethylaminodifluorosulfinium tetrafluoroborate (B81430) | Morpholinodifluorosulfinium tetrafluoroborate | nurulfajrymaulida.com |
| Decomposition Temperature (Tmax) by DSC | ~205°C | ~243°C | nih.govacs.orgnurulfajrymaulida.com |
| Heat of Decomposition (-ΔH) by DSC (J/g) | ~1260 | ~773 | nih.govacs.orgnurulfajrymaulida.com |
| ARC Onset Temperature | 119°C | 141°C | acs.orgmanchesterorganics.com |
Comparison with Other Electrophilic and Nucleophilic Fluorinating Reagents
The landscape of fluorinating reagents is vast, encompassing a wide array of both electrophilic and nucleophilic agents. alfa-chemistry.com this compound, while used for nucleophilic substitution (deoxofluorination), is itself an electrophilic species that activates the alcohol or carbonyl group. nih.govacs.org Its performance can be contextualized by comparing it to other modern fluorinating reagents.
Fluolead, PhenoFluor, PyFluor, AlkylFluor, Yarovenko's reagent, Ishikawa's reagent
Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is another thermally stable, solid deoxofluorinating agent. nih.govchinesechemsoc.org Like this compound, it offers improved safety and handling over DAST. nih.gov However, Fluolead is noted for its high cost, which can be prohibitive for large-scale applications.
PhenoFluor is primarily used for the deoxyfluorination of phenols, a transformation for which this compound is not typically employed. rsc.org
PyFluor (2-pyridinesulfonyl fluoride) is an inexpensive and thermally stable deoxyfluorinating reagent. chinesechemsoc.org
AlkylFluor is a more recent development, and direct comparative data with this compound is limited in the provided context.
Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) and Ishikawa's reagent (a mixture of hexafluoropropene (B89477) and diethylamine) were developed to overcome some of the limitations of earlier reagents. researchgate.net However, the XtalFluor reagents are generally considered to offer superior handling, stability, and selectivity. researchgate.net
In essence, while a plethora of fluorinating reagents exist, each with its specific applications and advantages, this compound has carved out a niche as a versatile, safe, and selective reagent for the deoxofluorination of alcohols and carbonyls, particularly when compared to the classical reagents DAST and Deoxo-Fluor. numberanalytics.comresearchgate.net Its crystalline nature, enhanced thermal stability, and the absence of HF generation during reactions are key features that make it an attractive option for modern organic synthesis. nih.govmanchesterorganics.comresearchgate.net
SF₄ and related reagents
Sulfur tetrafluoride (SF₄) is a potent, non-selective fluorinating agent capable of converting a wide range of oxygen-containing functional groups into their fluoro-analogues. nih.govwikipedia.org It is a colorless gas used to replace oxygen in organic, inorganic, and organometallic compounds with fluorine. nih.gov For instance, carboxylic acids are converted to trifluoromethyl compounds, and aldehydes and ketones are transformed into geminal difluorides. wikipedia.org However, SF₄ is a highly toxic and corrosive gas, which necessitates specialized handling and equipment. sci-hub.sewikipedia.org Reactions with SF₄ often require high temperatures and pressure. sci-hub.se
In comparison, this compound is a crystalline solid, which makes it easier and safer to handle than gaseous SF₄. acs.orgnih.gov While SF₄ can directly fluorinate a wide variety of functional groups, this compound is more selective and typically requires a promoter or an external fluoride source to be effective, particularly for the deoxofluorination of alcohols and carbonyls. enamine-genez.comacs.orgnih.gov This requirement for a co-reagent allows for greater control over the reaction conditions. Furthermore, this compound reactions generally proceed under milder conditions and are known to produce fewer elimination byproducts compared to SF₄ and related reagents like DAST (diethylaminosulfur trifluoride). enamine-genez.com
| Feature | This compound | Sulfur Tetrafluoride (SF₄) |
| Physical State | Crystalline Solid acs.orgnih.gov | Colorless Gas nih.gov |
| Handling | Easier and safer to handle acs.orgnih.gov | Requires specialized equipment due to high toxicity and corrosivity (B1173158) sci-hub.sewikipedia.org |
| Reactivity | More selective; often requires a promoter enamine-genez.comacs.orgnih.gov | Highly reactive and non-selective nih.govwikipedia.org |
| Reaction Conditions | Milder conditions enamine-genez.com | Often requires high temperatures and pressure sci-hub.se |
| Byproducts | Fewer elimination byproducts enamine-genez.com | Can lead to the formation of unexpected products sci-hub.se |
Silver Fluoride (AgF), Silver Tetrafluoroborate (AgBF₄), KHF₂
Silver(I) fluoride (AgF) is a versatile reagent in organic synthesis, primarily used for fluorination and desilylation. wikipedia.org It is one of the main fluorides of silver and has been used in the synthesis of organofluorine compounds. wikipedia.org Silver tetrafluoroborate (AgBF₄) is another silver salt employed in a variety of organic transformations, including as a promoter in reactions forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net It can act as a fluoride source in halogen exchange reactions, where the precipitation of other silver halides drives the reaction forward. researchgate.net
Potassium bifluoride (KHF₂) serves as a source of fluoride ions in various chemical processes, including nucleophilic fluorination reactions. df-chemicals.com It is used to introduce fluorine into organic molecules, which can enhance their chemical properties for applications in pharmaceuticals and agrochemicals. df-chemicals.commultichemexports.com KHF₂ is also utilized in electrolytic processes for the production of fluorine gas. df-chemicals.comdf-chemicals.com
In comparison to these reagents, this compound is not a simple fluoride salt but a deoxofluorinating agent with a more complex structure ([Et2NSF2]BF4). sci-hub.se While AgF, AgBF₄, and KHF₂ primarily act as sources of the fluoride anion (F⁻), this compound activates hydroxyl and carbonyl groups for subsequent nucleophilic attack by a fluoride that is often supplied by a separate reagent. sigmaaldrich.com This two-component system (this compound and a fluoride source) allows for a degree of control not always possible with simple salt-based fluorinating agents. For instance, this compound, when used with a promoter, can be more selective and lead to fewer side reactions compared to the often vigorous reactions involving some silver salts. researchgate.net
| Reagent | Chemical Formula | Primary Role in Fluorination | Key Characteristics |
| This compound | [Et2NSF2]BF4 | Deoxofluorinating agent (activates C-O bonds) sci-hub.se | Crystalline solid, requires a promoter, selective enamine-genez.comacs.orgnih.gov |
| Silver(I) Fluoride | AgF | Fluorinating and desilylating agent wikipedia.org | Solid, used in halogen exchange and other fluorinations wikipedia.orgrsc.org |
| Silver Tetrafluoroborate | AgBF₄ | Promoter and fluoride source in various reactions researchgate.netresearchgate.net | Soluble in many organic solvents, drives reactions via precipitation of silver halides researchgate.net |
| Potassium Bifluoride | KHF₂ | Fluoride ion source for nucleophilic fluorination df-chemicals.com | Solid, used in organic synthesis and electrolysis df-chemicals.commultichemexports.comdf-chemicals.com |
TBAF (Tetrabutylammonium Fluoride)
Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium (B1175870) salt widely used in organic chemistry as a source of the fluoride ion. wikipedia.org It is soluble in organic solvents, which is a significant advantage over inorganic fluoride salts. wikipedia.org TBAF is commonly employed as a deprotecting agent for silyl (B83357) ethers, as a mild base, and as a phase-transfer catalyst. wikipedia.orglookchem.com In the context of fluorination, anhydrous TBAF is a particularly aggressive reagent for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net
When comparing this compound with TBAF, their roles in fluorination are distinct. This compound is a deoxofluorinating agent that activates alcohols and carbonyls for fluorination, often in conjunction with a separate fluoride source. smolecule.com TBAF, on the other hand, is primarily a source of "naked" fluoride ions, making it a potent nucleophile, especially in its anhydrous form. wikipedia.orgresearchgate.net While this compound is used to replace oxygen with fluorine, TBAF is more commonly used in substitution reactions where a leaving group (like a halide or a nitro group) on an aromatic ring is replaced by fluoride. researchgate.net
The combination of this compound with a fluoride source can be seen as a more controlled way to achieve deoxofluorination, with the reactivity being modulated by the choice and amount of the fluoride promoter. acs.orgnih.gov Anhydrous TBAF, while a powerful fluorinating agent, can be highly reactive and its effectiveness is sensitive to the presence of water. wikipedia.orgresearchgate.net
| Feature | This compound | TBAF (Tetrabutylammonium Fluoride) |
| Primary Function | Deoxofluorinating agent (activates C-O bonds) sci-hub.se | Fluoride ion source, deprotecting agent, mild base wikipedia.orglookchem.com |
| Mechanism | Activates hydroxyl/carbonyl groups for nucleophilic attack by fluoride sigmaaldrich.com | Provides "naked" fluoride ions for nucleophilic substitution wikipedia.orgresearchgate.net |
| Typical Reactions | Deoxofluorination of alcohols and carbonyls smolecule.com | Nucleophilic aromatic substitution, desilylation wikipedia.orgresearchgate.net |
| Form | Crystalline solid acs.orgnih.gov | Available as a solid trihydrate or in solution wikipedia.org |
| Key Advantage | Controlled reactivity through the use of promoters acs.orgnih.gov | High nucleophilicity in anhydrous form, solubility in organic solvents wikipedia.orgresearchgate.net |
Advanced Research Considerations and Future Directions
Green Chemistry Principles and Sustainable Fluorination with XtalFluor-E
The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern chemical research. For fluorination reactions involving this compound, this involves a focus on environmentally benign solvents and the reduction of waste.
Solvent Selection and Alternatives to Traditional Aprotic Solvents
The choice of solvent is crucial in aligning chemical processes with green chemistry principles. orientjchem.org Traditionally, deoxofluorination reactions have been conducted in polar aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile. rsc.orgacs.org While effective, these solvents are often associated with environmental and health concerns. rsc.org Research has demonstrated that greener alternatives can be successfully employed in this compound mediated reactions.
One significant advancement is the use of ethyl acetate (B1210297) (EtOAc) as a solvent for the deoxofluorination of carboxylic acids to acyl fluorides, a reaction that can proceed at room temperature. researchgate.net Furthermore, some transformations with this compound have been achieved under solvent-free conditions, representing a significant step towards more sustainable processes. For instance, the deoxofluorination of aromatic aldehydes to produce difluoromethyl-containing compounds can be performed at room temperature with no added solvent. researchgate.net
The use of protic solvents is generally avoided in nucleophilic fluorination reactions because they can solvate and deactivate the fluoride (B91410) anion through hydrogen bonding. acs.org However, studies have shown that nonpolar protic solvents, such as tertiary alcohols, can enhance the reactivity of alkali metal fluorides while minimizing the formation of by-products. acs.org While not the primary solvent for this compound, this highlights the ongoing exploration of unconventional solvent systems to improve fluorination efficiency. The selection of a solvent is a balance between reaction efficiency and environmental impact, with a clear trend towards more benign options.
Table 1: Solvent Selection in this compound Reactions
| Reaction Type | Traditional Solvent | Greener Alternative/Condition | Benefit of Alternative |
|---|---|---|---|
| Deoxofluorination of Carboxylic Acids | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) researchgate.net | Less toxic, more environmentally benign. |
| Deoxofluorination of Aromatic Aldehydes | Dichloromethane (DCM) | Solvent-free researchgate.net | Eliminates solvent waste, improves process mass intensity. |
Minimization of Waste and By-product Generation
A key principle of green chemistry is the minimization of waste. This compound offers several advantages over older deoxofluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor in this regard. sigmaaldrich.com One of the most significant benefits is that this compound does not generate highly corrosive hydrogen fluoride (HF) as a by-product, which allows reactions to be carried out in standard borosilicate glass vessels. sigmaaldrich.com
This compound also demonstrates greater selectivity, leading to the formation of fewer elimination side products compared to DAST and Deoxo-Fluor. sigmaaldrich.com This improved selectivity not only increases the yield of the desired fluorinated product but also simplifies purification processes, thereby reducing solvent and material waste. For example, in the fluorination of 4-tert-butylcyclohexanone (B146137), the use of this compound with Et₃N·2HF resulted in a significantly higher ratio of the desired gem-difluoride product to the vinyl fluoride by-product compared to reactions with DAST or Deoxo-Fluor.
Theoretical and Computational Chemistry Studies of this compound
Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of chemical systems at a molecular level. These methods are increasingly being applied to study fluorination reactions, offering insights that can guide the development of more efficient and selective processes.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating complex reaction pathways and characterizing transient intermediates that may be difficult or impossible to observe experimentally. researchgate.netchemistryviews.org
While a comprehensive DFT study specifically detailing the entire mechanistic pathway for this compound is not yet widely published, the methodology has been applied to understand related fluorination processes. researchgate.netthieme-connect.com For other deoxofluorinating agents, DFT calculations have been used to explore mechanistic details, such as distinguishing between different possible reaction pathways (e.g., Sₙ2 vs. Sₙ1) and identifying the rate-determining steps. researchgate.netthieme-connect.com For example, in the context of other fluorinating agents, DFT studies have revealed concerted reaction pathways and helped to rationalize the observed reactivity and selectivity. thieme-connect.com It is proposed that this compound activates a C-O bond without the immediate release of a fluoride ion; the fluoride attack occurs subsequently upon the introduction of a promoter. sigmaaldrich.com DFT calculations could provide a detailed energy profile of this process, mapping the transition states for both the activation and the fluoride displacement steps, thereby validating this proposed mechanism.
Molecular Dynamics Simulations to Understand Reactivity and Selectivity
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com By simulating the time-dependent behavior of a molecular system, MD can provide valuable insights into factors that govern chemical reactivity and selectivity, such as conformational changes, solvent effects, and intermolecular interactions. nih.govmdpi.com
Although specific MD simulation studies focused exclusively on this compound are not prevalent in the literature, the technique's applicability is well-established for studying complex chemical reactions. nih.govmdpi.com MD simulations could be employed to model the interaction of this compound and a substrate within a solvent environment. This would allow researchers to observe how the substrate approaches the reagent, how the solvent molecules arrange themselves around the reacting species, and how these dynamic interactions influence the reaction pathway. For instance, MD simulations could help to explain the selectivity observed in the fluorination of complex molecules with multiple potential reaction sites by analyzing the stability of different reagent-substrate complexes and the energetic barriers for reaction at each site.
Prediction of Novel this compound Mediated Transformations
Computational chemistry is not only used to understand existing reactions but also to predict new ones. By modeling the interaction of this compound with various functional groups, it is possible to identify potentially new and useful transformations. Data science-guided approaches, which use computational screening of virtual libraries of compounds, are emerging as a powerful tool for discovering new reagents and reactions. chemrxiv.org
This predictive approach can accelerate the discovery of novel applications for this compound beyond its established role as a deoxofluorinating agent. For example, this compound has been shown to mediate a "proto-functionalization" of N-vinyl amides, a transformation that was likely guided by mechanistic understanding and the prediction of its reactivity with new substrates. nih.gov Computational models can be built to screen large databases of organic molecules and predict their reactivity with this compound, highlighting candidates for new synthetic methodologies. nih.govrsc.org This data-driven approach, combining DFT calculations for reactivity and machine learning models for large-scale screening, represents a frontier in chemical research that could significantly expand the synthetic utility of this compound. chemrxiv.orgnih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Diethylaminosulfur trifluoride (DAST) |
| Deoxo-Fluor |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Acetonitrile |
| Ethyl acetate (EtOAc) |
| Hydrogen fluoride (HF) |
| 4-tert-butylcyclohexanone |
| Triethylamine (B128534) dihydrofluoride (Et₃N·2HF) |
| Sodium fluoride (NaF) |
Large-Scale Synthesis and Industrial Applications of this compound
This compound, or diethylaminodifluorosulfinium tetrafluoroborate (B81430), has emerged as a significant deoxofluorinating reagent with notable advantages for large-scale synthesis and industrial applications. Unlike its predecessors, such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), this compound is a crystalline solid. sigmaaldrich.comresearchgate.net This physical property offers superior ease of handling and dispenses with the challenges associated with managing fuming, moisture-sensitive liquids, which is a considerable benefit from a manufacturing standpoint. sigmaaldrich.comacs.org
A key feature enhancing its industrial applicability is its improved thermal stability compared to traditional reagents. sigmaaldrich.comresearchgate.net Calorimetry studies have demonstrated that this compound has a higher decomposition temperature and releases less energy upon decomposition, making it a safer alternative for scale-up operations. sigmaaldrich.comacs.org Furthermore, this compound does not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, allowing for its use in standard borosilicate glass vessels and reducing equipment corrosion concerns. sigmaaldrich.comresearchgate.netsigmaaldrich.com
Industrially, this compound is primarily utilized as a reagent in the synthesis of high-value fluorinated compounds, which are crucial intermediates in the pharmaceutical and agrochemical sectors. sci-hub.seresearchgate.netnumberanalytics.com Its application spans the conversion of a wide range of substrates, including alcohols to alkyl fluorides, and aldehydes and ketones to geminal-difluorides. sigmaaldrich.comacs.org For these deoxofluorination reactions to proceed efficiently, this compound typically requires promotion by an external fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF). sigmaaldrich.comacs.orgsoci.org This co-reagent system has proven effective and selective, often yielding fewer elimination byproducts compared to DAST or Deoxo-Fluor. researchgate.netacs.org The combination of its stability, safety profile, and effectiveness makes this compound an attractive and economically viable option for the commercial production of fluorinated molecules. researchgate.netsoci.org
Table 1: Comparative Properties of Deoxofluorinating Reagents
| Feature | This compound | DAST | Deoxo-Fluor |
|---|---|---|---|
| Physical State | Crystalline Solid sigmaaldrich.comresearchgate.net | Fuming Liquid acs.org | Liquid acs.org |
| Handling | Amenable to handling in air sigmaaldrich.com | Requires stringent handling sigmaaldrich.com | Requires stringent handling sigmaaldrich.com |
| Thermal Stability | Higher thermal stability sigmaaldrich.comresearchgate.net | Thermally unstable, explosive acs.org | More stable than DAST acs.org |
| HF Generation | Does not generate free HF sigmaaldrich.comresearchgate.net | Can generate HF | Can generate HF |
| Vessel Compatibility | Suitable for borosilicate glass researchgate.netsigmaaldrich.com | Requires specialized equipment | Requires specialized equipment |
This compound in Radiochemistry, particularly ¹⁸F-labeling
The integration of the short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), is central to Positron Emission Tomography (PET), and this compound has found utility in the synthesis of ¹⁸F-labeled radiopharmaceuticals. Its applications often involve the preparation of reference compounds or precursors for final radiolabeling steps.
A notable application is in the synthesis of the diethyl ester of [¹⁸F]ML-10, a small molecule PET probe developed for imaging apoptosis. In a multi-step synthesis, this compound was employed for the crucial fluorination step to produce the non-radioactive ML-10 standard. researchgate.netnih.gov Subsequently, a one-pot radiosynthesis starting from nucleophilic [¹⁸F]fluoride was developed, achieving a decay-corrected radiochemical yield of 23% with a radiochemical purity of ≥99%. researchgate.netnih.gov
This compound has also been used in the development of radioligands for PET imaging of cannabinoid CB2 receptors. Researchers prepared a fluoroethyl reference standard by treating a hydroxy precursor with this compound and triethylamine trihydrofluoride. d-nb.info This non-radioactive standard was essential for identifying and validating the corresponding ¹⁸F-labeled tracer, which was ultimately produced from a tosylate precursor via nucleophilic substitution with [¹⁸F]fluoride. d-nb.info
In other approaches, this compound can be used to generate reactive intermediates for subsequent radiofluorination. For instance, it can facilitate the in-situ formation of an aziridinium (B1262131) intermediate from a stable alcohol precursor. rsc.org This intermediate can then be opened by a nucleophilic [¹⁸F]fluoride source, such as [¹⁸F]KF/Kryptofix K2.2.2 or [¹⁸F]TBAF, to yield β-[¹⁸F]fluoroamines. This strategy has demonstrated ¹⁸F-incorporation yields of up to 77% at room temperature. rsc.org
Table 2: Selected Applications of this compound in ¹⁸F-Radiochemistry
| Application | Role of this compound | Resulting Compound/Intermediate | Radiochemical Yield (RCY) |
|---|---|---|---|
| Apoptosis Imaging | Synthesis of non-radioactive standard researchgate.netnih.gov | Diethyl ester of ML-10 | N/A (for standard) |
| Apoptosis Imaging | Development of radiosynthesis pathway researchgate.netnih.gov | Diethyl ester of [¹⁸F]ML-10 | 23% (decay-corrected) researchgate.netnih.gov |
| CB2 Receptor Imaging | Synthesis of fluoroethyl reference compound d-nb.info | Fluoroethyl-N-aryl-oxadiazolyl-propionamide | 20% (for reference compound) d-nb.info |
| β-Fluoroamine Synthesis | Generation of aziridinium intermediate rsc.org | Aziridinium cation | Up to 77% ¹⁸F-incorporation rsc.org |
Unexplored Reactivity and Broadening Substrate Scope
While this compound is renowned as a deoxofluorinating agent, extensive research has revealed its considerable versatility, significantly broadening its application scope beyond the simple replacement of oxygen with fluorine. sci-hub.seresearchgate.net These non-canonical reactivities demonstrate that this compound can act as a powerful activating agent for various functional groups, particularly hydroxyl groups, opening pathways to diverse molecular transformations. sci-hub.se
One major area of expanded application is its use as a coupling and cyclization agent. This compound serves as an efficient reagent for the amidation of carboxylic acids, activating the acid to react with primary and secondary amines. researchgate.netacs.org A key advantage of this method is that optically active carboxylic acids or amines can be coupled without epimerization. researchgate.netacs.org It has also been employed as a dehydrating agent to convert formamides into isocyanides in high yields and to facilitate the cyclodehydration of β-hydroxyamides to form 2-oxazolines. sci-hub.seuzh.ch
Furthermore, this compound has been implicated in a variety of other transformations, including:
Esterification: Mediating the direct esterification of carboxylic acids with alcohols. sci-hub.seresearchgate.net
Ring Expansion: Facilitating the expansion of ring structures in certain molecules. sci-hub.seresearchgate.net
Formylation: Participating in the formylation of specific substrates, such as C-2-glycals, when used with a formyl source like DMF. sci-hub.se
Proto-functionalization: Activating double bonds in enamides for the addition of protic nucleophiles. sci-hub.se
The unexplored potential of this compound likely lies in the further investigation of these non-traditional reaction pathways with a wider array of complex and novel substrates. Its demonstrated ability to activate hydroxyl and carboxyl groups under mild conditions suggests that new tandem reactions, domino sequences, and applications in the synthesis of complex natural products and pharmaceuticals are yet to be discovered. Future research will likely focus on elucidating the mechanisms of these diverse transformations and harnessing its unique reactivity to solve new synthetic challenges.
Table 4: Non-Deoxofluorination Reactivity of this compound
| Reaction Type | Substrate Class | Product Class | Reference |
|---|---|---|---|
| Amidation | Carboxylic Acids + Amines | Amides | researchgate.netacs.org |
| Dehydration | Formamides | Isocyanides | sci-hub.se |
| Cyclodehydration | β-Hydroxyamides | 2-Oxazolines | sci-hub.seuzh.ch |
| Esterification | Carboxylic Acids + Alcohols | Esters | sci-hub.seresearchgate.net |
| Formylation | C-2-Glycals (with DMF) | Formylated Glycals | sci-hub.se |
| Ring Expansion | Cyclic Systems | Expanded Rings | sci-hub.seresearchgate.net |
Q & A
Q. What are the standard protocols for synthesizing and handling XtalFluor-E in laboratory settings?
this compound is synthesized via reaction of DAST with BF₃·Et₂O, as detailed in supporting information from peer-reviewed studies . Due to its hygroscopic nature, strict anhydrous conditions are required during handling: storage under inert gas (e.g., N₂ or Ar), use of dry solvents (e.g., CH₂Cl₂), and immediate termination of reactions with saturated NaHCO₃ to neutralize residual acidity .
Q. How is this compound typically employed in deoxyfluorination reactions, and what are the common solvents and additives?
this compound is used for hydroxyl-to-fluorine transformations in alcohols, phenols, and carboxylic acids. Optimal conditions often involve DCE or CH₂Cl₂ as solvents, with Et₃N·3HF (3 equivalents) as a fluoride source to enhance reactivity. For example, in stereocontrolled acyl fluorination of unactivated alkenes, this compound (2 equivalents) activates carboxylic acids at 50°C, enabling 7-endo-trig cyclization followed by fluoride capture .
Q. What precautions are necessary to prevent decomposition of this compound in sensitive reactions?
Decomposition occurs at elevated temperatures (>0°C) or in the presence of moisture. Protocols recommend pre-cooling reaction mixtures to -78°C before adding this compound, followed by gradual warming to room temperature. This approach minimized side reactions in cyclodehydration of β-hydroxyamides, yielding oxazolines at 46% efficiency .
Advanced Research Questions
Q. How can substrate-dependent variability in fluoride-mediated ring-opening reactions be mitigated?
Studies on epoxide openings with this compound revealed significant substrate dependency. For functionalized cycloalkane-fused oxiranes, yields improved with steric and electronic modulation (e.g., electron-withdrawing groups). Systematic screening of solvents (e.g., THF vs. DCE) and additives (e.g., BF₃·Et₂O) is recommended to optimize reactivity .
Q. What strategies resolve contradictions in yields between this compound and DAST in fluorination reactions?
DAST often outperforms this compound in reactions requiring high fluoride concentrations (e.g., oxazoline synthesis: 85% yield with DAST vs. 46% with this compound). However, this compound’s lower HF release reduces acid-labile group cleavage. To balance efficiency and compatibility, base additives (e.g., DBU) can enhance this compound’s fluoride availability but risk epimerization in chiral systems .
Q. How does the addition of exogenous fluoride sources influence carbamoyl fluoride synthesis?
In CO₂ deoxyfluorination, this compound alone yielded carbamoyl fluorides at 24–36%. Adding 1 equivalent of 3HF·Et₃N increased yields to 60% by stabilizing reactive intermediates. This contrasts with DAST, which achieved higher yields (e.g., 99% for cyclic amines) without additives, highlighting a trade-off between reagent choice and synthetic complexity .
Q. What mechanistic insights explain this compound’s role in stereocontrolled acyl fluorination?
this compound activates carboxylic acids via formation of a mixed anhydride intermediate, which undergoes 7-endo-trig cyclization to generate a carbocation. Fluoride capture by Et₃N·3HF ensures stereoselectivity, favoring axial fluorination in cyclohexane derivatives (88% yield for 2a). Computational studies suggest carbocation stability dictates regioselectivity, validated by NMR (e.g., ¹⁹F signals at -98.9 ppm) .
Q. Why does this compound exhibit limited compatibility with acid-labile protecting groups?
this compound’s higher Lewis acidity compared to DAST accelerates HF release, risking Boc or Bn group cleavage. In dipeptide cyclodehydration, DAST preserved protecting groups (85% yield), while this compound required base additives (e.g., DBU) to improve yields (76%), albeit with diastereomer formation .
Methodological Recommendations
- Data Collection : Use ¹⁹F NMR to monitor reaction progress (e.g., -98.9 ppm for axial fluorides) and HRMS for product validation .
- Contradiction Analysis : Compare yields under varied conditions (temperature, additives) and cross-reference with DAST results to identify reagent-specific limitations .
- Optimization Workflow : Screen solvents (DCE > CH₂Cl₂), fluoride sources (Et₃N·3HF > KF), and temperatures (-78°C to 50°C) iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
